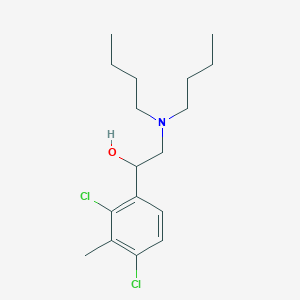
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol is an organic compound that belongs to the class of ethanolamines These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol typically involves the reaction of 2,4-dichloro-3-methylbenzaldehyde with dibutylamine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol would depend on its specific applications. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the dibutylamino group suggests that it may act as a ligand or modulator of certain biological processes.
類似化合物との比較
Similar Compounds
- 2-(Diethylamino)-1-(2,4-dichlorophenyl)ethanol
- 2-(Dimethylamino)-1-(2,4-dichlorophenyl)ethanol
- 2-(Dibutylamino)-1-(2,4-dichlorophenyl)ethanol
Uniqueness
The uniqueness of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol lies in its specific substitution pattern on the phenyl ring and the presence of the dibutylamino group. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
特性
CAS番号 |
5442-66-0 |
|---|---|
分子式 |
C17H27Cl2NO |
分子量 |
332.3 g/mol |
IUPAC名 |
2-(dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C17H27Cl2NO/c1-4-6-10-20(11-7-5-2)12-16(21)14-8-9-15(18)13(3)17(14)19/h8-9,16,21H,4-7,10-12H2,1-3H3 |
InChIキー |
SGEGJUUAHSLYGV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC(C1=C(C(=C(C=C1)Cl)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


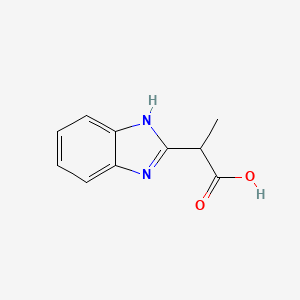
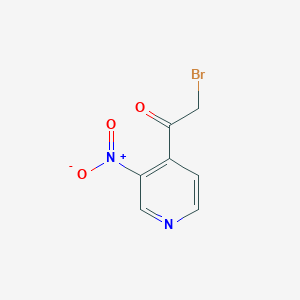
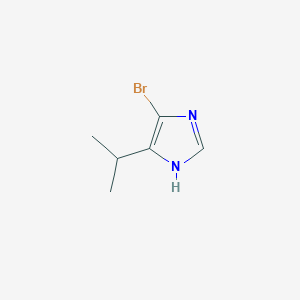
![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)
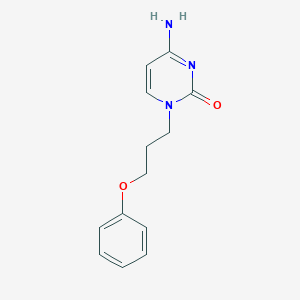

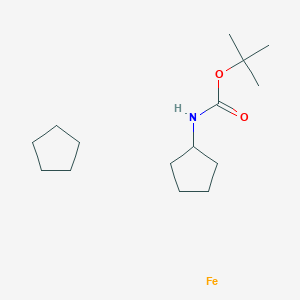

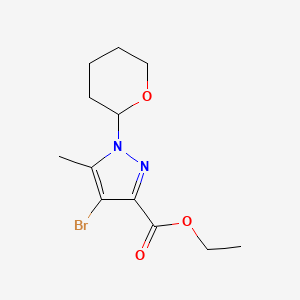
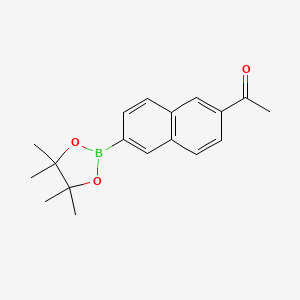
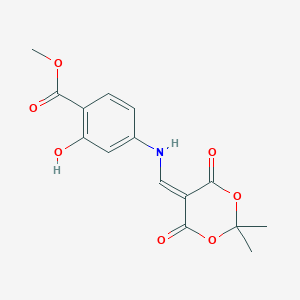
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)

